

# Technical Guide: Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline

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## Compound of Interest

Compound Name: **2-(4-Methyl-1-piperazinyl)aniline**

Cat. No.: **B062419**

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **2-(4-methyl-1-piperazinyl)aniline**. The information is compiled from publicly available data and is intended to support research and development activities. The molecular structure of **2-(4-Methyl-1-piperazinyl)aniline** is presented below:

## Core Compound Data

Basic chemical and physical properties of **2-(4-Methyl-1-piperazinyl)aniline** are summarized in the table below.

Property	Value
CAS Number	180605-36-1[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N <sub>3</sub> [1]
Molecular Weight	191.27 g/mol [1]
Appearance	White to almost white crystalline powder[2]
Melting Point	103 - 107 °C[2]

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available spectra for **2-(4-Methyl-1-piperazinyl)aniline** are limited, the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR are presented below based on the analysis of similar structures. These values are predicted and should be confirmed by experimental data.

## <sup>1</sup>H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~ 4.5	br s	2H	Amino group (-NH <sub>2</sub> )
~ 2.9 - 3.2	m	4H	Piperazine protons (-CH <sub>2</sub> -N-Ar)
~ 2.4 - 2.7	m	4H	Piperazine protons (-CH <sub>2</sub> -N-CH <sub>3</sub> )
~ 2.3	s	3H	Methyl protons (-CH <sub>3</sub> )

## <sup>13</sup>C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~ 145 - 150	C (Aromatic, C-N)
~ 135 - 140	C (Aromatic, C-NH <sub>2</sub> )
~ 115 - 125	CH (Aromatic)
~ 55	-CH <sub>2</sub> (Piperazine, adjacent to N-Ar)
~ 48	-CH <sub>2</sub> (Piperazine, adjacent to N-CH <sub>3</sub> )
~ 46	-CH <sub>3</sub> (Methyl)

## Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for **2-(4-Methyl-1-piperazinyl)aniline** is not widely available. However, based on its molecular weight, the expected mass-to-charge ratios (*m/z*) for the molecular ion under different ionization conditions are provided below.

Ionization Mode	Expected <i>m/z</i>	Ion
Electrospray (ESI+)	192.15	[M+H] <sup>+</sup>
Electron Ionization (EI)	191.14	[M] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a small organic molecule like **2-(4-Methyl-1-piperazinyl)aniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **2-(4-Methyl-1-piperazinyl)aniline**.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; vortex or sonicate if necessary.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Set the sample temperature, typically to 25 °C.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
    - Acquire a  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
    - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
    - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
    - Process the data similarly to the  $^1\text{H}$  spectrum.

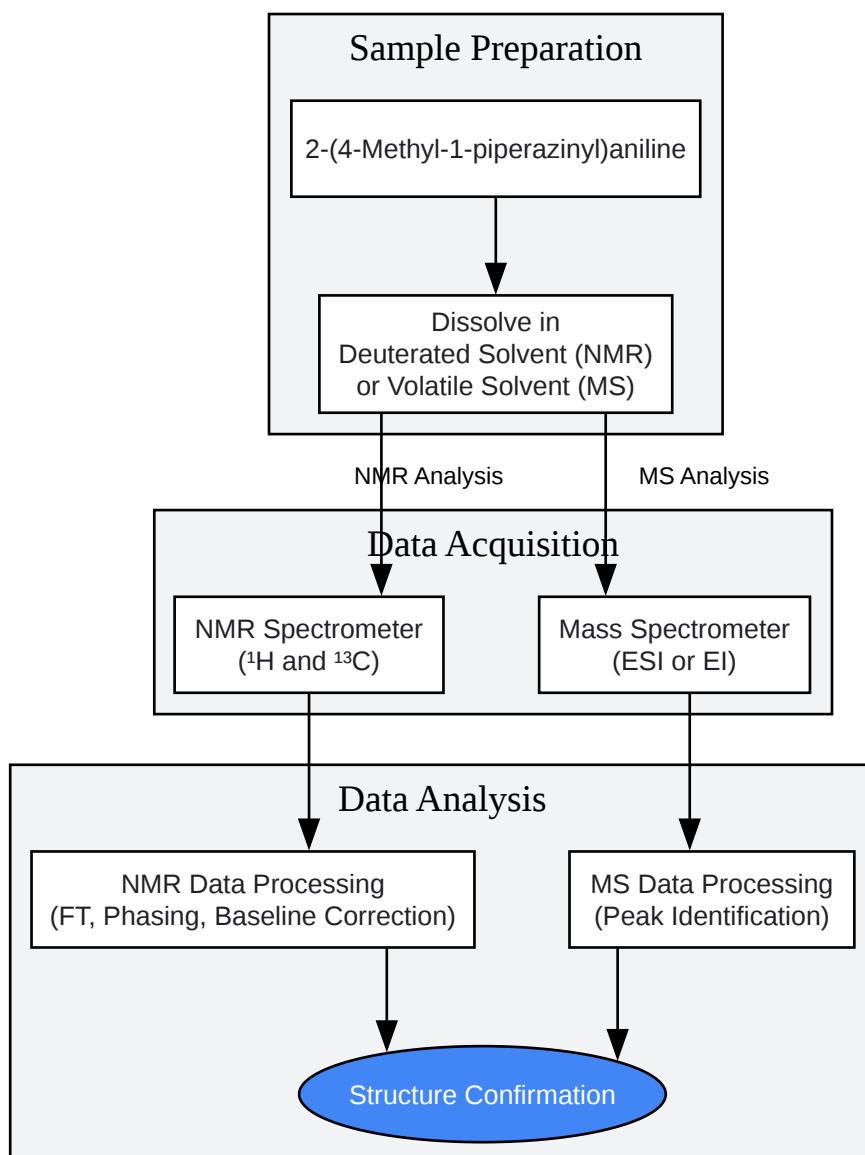
## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **2-(4-Methyl-1-piperazinyl)aniline** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.
  - For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC).
- Instrumentation and Data Acquisition (ESI-MS):

- Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
- Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows.
- Acquire data in positive ion mode to detect the  $[M+H]^+$  ion.
- Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
- Instrumentation and Data Acquisition (EI-MS):
  - Use a mass spectrometer with an EI source.
  - Set the electron energy to a standard value, typically 70 eV.
  - Introduce the sample and acquire the mass spectrum over a suitable mass range.

## Workflow for Spectroscopic Analysis

The logical workflow for the characterization of **2-(4-Methyl-1-piperazinyl)aniline** using NMR and MS is depicted in the following diagram.



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Workflow for the spectroscopic characterization of **2-(4-Methyl-1-piperazinyl)aniline**.

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## References

- 1. [etheses.bham.ac.uk](https://etheses.bham.ac.uk) [etheses.bham.ac.uk]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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